molecular formula C8H8INO2 B3057778 5-Iodo-2-methoxybenzamide CAS No. 850040-40-3

5-Iodo-2-methoxybenzamide

Cat. No.: B3057778
CAS No.: 850040-40-3
M. Wt: 277.06 g/mol
InChI Key: RWODPJHPLDEUKT-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxybenzamide is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzamide, where the benzene ring is substituted with iodine at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxybenzamide typically involves the iodination of 2-methoxybenzamide. One common method includes the use of iodine and an oxidizing agent in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as acetic acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar iodination techniques. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Purification steps such as crystallization or distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 2-methoxybenzamide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 2-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxybenzamide involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

    2-Iodo-5-methoxybenzamide: Similar structure but with different substitution pattern.

    2,3-Dimethoxybenzamide: Lacks the iodine substituent but has two methoxy groups.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a methoxy group and a methyl group instead of iodine.

Uniqueness: 5-Iodo-2-methoxybenzamide is unique due to the presence of both iodine and methoxy substituents, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, while the methoxy group influences its electronic characteristics and solubility.

Properties

IUPAC Name

5-iodo-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWODPJHPLDEUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630095
Record name 5-Iodo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850040-40-3
Record name 5-Iodo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-iodo-2-methoxybenzoic acid (1.01 g, 3.63 mmol) was dissolved in DMF (8.0 ml) and EDC (0.86 g, 4.5 mmol), HOAt (0.59 g, 4.3 mmol), ammonium chloride (0.79 g, 14.8 mmol), and iPr2NEt (2.0 ml, 11.5 mmol) were added. The reaction was stirred at room temperature under nitrogen overnight, and then poured into water (40 ml), resulting in the formation of a precipitate. The suspension was filtered and the solid was collected. The filtrate was extracted with EtOAc (3×25 ml), and the organic extracts were combined, dried over sodium sulfate, filtered, combined with the filtered solid, and concentrated. The crude was dissolved in DMF (ca. 10 ml) and poured into water (60 ml). This was then cooled in an ice water bath, and filtered, and the solid was collected and dried in vacuo to give title compound (0.38 g, 38%). MS (ESI pos. ion) m/z: 278 (M+H). Calc'd Exact Mass for C8H8INO2: 277.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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